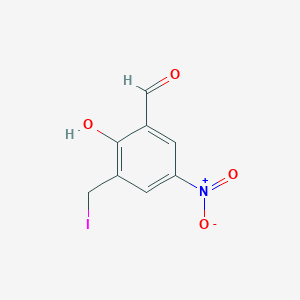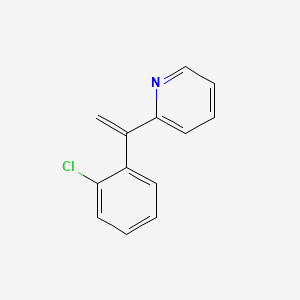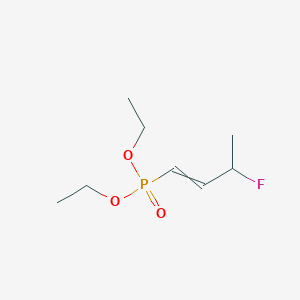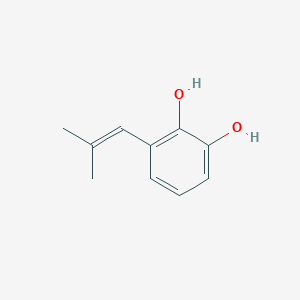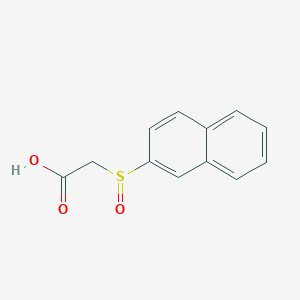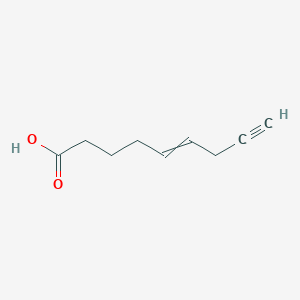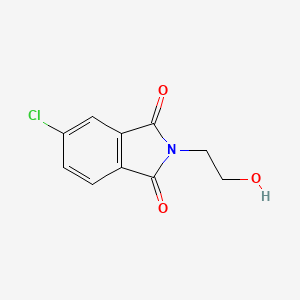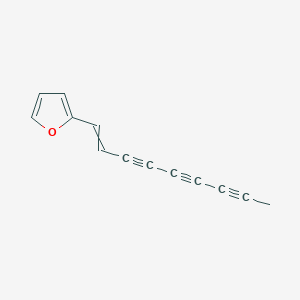
2-(Non-1-ene-3,5,7-triyn-1-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Non-1-ene-3,5,7-triyn-1-yl)furan is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a non-1-ene-3,5,7-triyn-1-yl group attached to the furan ring, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
The synthesis of 2-(Non-1-ene-3,5,7-triyn-1-yl)furan can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. This method is widely used for the preparation of furans due to its simplicity and efficiency . Another approach involves the decarbonylation of furfural, a process that removes the carbonyl group from furfural to form furan derivatives . Industrial production methods may involve the use of catalysts such as palladium or gold to facilitate the cyclization and formation of the furan ring .
Chemical Reactions Analysis
2-(Non-1-ene-3,5,7-triyn-1-yl)furan undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetic anhydride, palladium catalysts, and gold catalysts . For example, the compound can react with acetic anhydride to form 2-acyl furan . In the presence of palladium catalysts, it can undergo cycloisomerization to form substituted furans . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Non-1-ene-3,5,7-triyn-1-yl)furan has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the interactions between furan derivatives and biological systemsIn industry, it can be used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 2-(Non-1-ene-3,5,7-triyn-1-yl)furan involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(Non-1-ene-3,5,7-triyn-1-yl)furan can be compared with other similar furan derivatives, such as furfural, furfuryl alcohol, and tetrahydrofuran. These compounds share the common furan ring structure but differ in their substituents and chemical properties . For example, furfural is a precursor to many furan-based chemicals and is widely used in the production of resins and solvents. Furfuryl alcohol is used in the manufacture of polymers and resins, while tetrahydrofuran is a solvent used in various chemical reactions . The unique non-1-ene-3,5,7-triyn-1-yl group in this compound distinguishes it from these other compounds and gives it unique chemical and physical properties.
Properties
CAS No. |
77319-34-7 |
|---|---|
Molecular Formula |
C13H8O |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-non-1-en-3,5,7-triynylfuran |
InChI |
InChI=1S/C13H8O/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h8-12H,1H3 |
InChI Key |
WCFQDNGXQCLSCK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC#CC=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


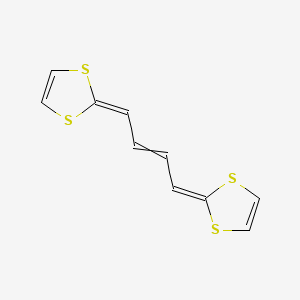
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
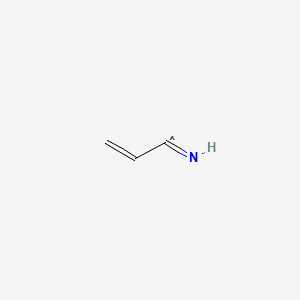
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14444371.png)
